(4-Amino-1-methylpyrrolidin-2-yl)methanol
Description
Significance in Contemporary Chemical Synthesis and Discovery
The five-membered pyrrolidine (B122466) ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing new therapeutic agents. researchgate.netnih.gov Its prevalence in drug discovery is attributed to several key features. The sp³-hybridized nature of the pyrrolidine ring allows for a thorough exploration of pharmacophore space, which is crucial for optimizing the interaction of a drug molecule with its biological target. nih.govnih.gov This three-dimensional structure, a result of the ring's non-planarity or "pseudorotation," provides a level of structural diversity that is highly sought after in the design of novel bioactive compounds. researchgate.netnih.gov
Furthermore, the pyrrolidine scaffold can possess up to four stereogenic carbon atoms, leading to a multitude of possible stereoisomers. nih.gov This stereochemical complexity is a powerful tool for medicinal chemists, as different stereoisomers of a molecule can exhibit distinct biological activities due to their unique binding modes with enantioselective proteins. nih.gov The ability to synthesize and functionalize pre-existing pyrrolidine rings, often derived from natural sources like the amino acid L-proline, provides a robust platform for creating extensive libraries of compounds for biological screening. researchgate.netnih.gov
The development of efficient synthetic methodologies, including microwave-assisted organic synthesis (MAOS), has further enhanced the accessibility and utility of pyrrolidine derivatives in modern chemistry. nih.gov These advancements not only accelerate the discovery process but also align with the principles of green chemistry by improving synthetic efficiency. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-amino-1-methylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDKMBDQMNUHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Building Blocks: Chiral Aminopyrrolidinemethanols
Versatile Intermediates and Tools in Organic Chemistry
Chiral aminopyrrolidinemethanols represent a critical class of intermediates in organic synthesis, prized for their role in constructing complex, stereochemically defined molecules. Their utility stems from the presence of both an amino group and a hydroxymethyl group attached to a chiral pyrrolidine (B122466) core. This combination of functional groups allows for a wide range of chemical transformations, making them valuable building blocks for a diverse array of target molecules.
The inherent chirality of these compounds is of paramount importance. The precise spatial arrangement of the amino and hydroxymethyl groups provides a chiral environment that can be exploited in asymmetric synthesis to control the stereochemical outcome of reactions. This is particularly crucial in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific stereoisomer.
The amino and hydroxyl functionalities can be readily modified or used as handles to introduce further complexity into a molecule. For instance, the amino group can be acylated, alkylated, or used to form amides, while the hydroxyl group can be oxidized, etherified, or converted into a leaving group for nucleophilic substitution reactions. This versatility allows chemists to strategically build up molecular complexity from a relatively simple and well-defined starting material.
The Frontier: Research Involving 4 Amino 1 Methylpyrrolidin 2 Yl Methanol and Its Analogs
Overview of Current Research Trajectories
Current research involving (4-Amino-1-methylpyrrolidin-2-yl)methanol and its analogs is focused on leveraging its unique structural features for various applications in medicinal chemistry and materials science.
One significant area of investigation is the design and synthesis of novel inhibitors for enzymes such as Factor Xa. ebi.ac.uk Researchers have explored amino(methyl) pyrrolidine (B122466) scaffolds as potential bioisosteres for existing inhibitor cores, aiming to develop more potent and selective therapeutic agents. ebi.ac.uk
The synthesis of various analogs of this compound is a key aspect of this research. For example, studies have described the synthesis of related compounds like [1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol, highlighting the chemical accessibility of diverse derivatives. nih.gov The development of efficient synthetic routes, such as the preparation of amino acid methyl ester hydrochlorides using trimethylchlorosilane, facilitates the creation of libraries of these compounds for further investigation. mdpi.com
Furthermore, research extends to the exploration of pyrrolidine derivatives as inhibitors of monoamine uptake, with some analogs showing selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov The synthesis of hydrophilic spin labels based on the pyrrolidine scaffold is another active area, with applications in studying biological systems. nih.gov
The table below provides a summary of some of the compounds mentioned in this article and their key identifiers.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 1256636-31-3 sigmaaldrich.com | C6H14N2O sigmaaldrich.com |
| ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride | 2913229-04-4 bldpharm.com | Not specified |
| [1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol | Not specified | C13H19NO nih.gov |
General Synthetic Approaches to the Pyrrolidinemethanol Core Structure
The construction of the fundamental pyrrolidinemethanol framework can be achieved through a variety of synthetic strategies, broadly categorized into the formation of the pyrrolidine ring from different precursors and the subsequent modification of a pre-existing pyrrolidine ring.
Ring Construction Strategies from Diverse Precursors (Cyclic and Acyclic)
The synthesis of the pyrrolidine ring, the core of this compound, can be approached from both cyclic and acyclic starting materials. Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of pyrrolidine derivatives. tandfonline.com These reactions offer advantages such as increased synthetic efficacy and reduced waste by combining multiple reactants in a single step. tandfonline.com
One common strategy involves the use of organocatalysts to facilitate the cyclization process. For instance, (S)-α,α-diphenyl-2-pyrrolidinemethanol has been used as an organocatalyst in a multicomponent approach involving a cross-aldol reaction of ethyl glyoxylate with aldehydes, followed by cyclization with a substituted amine to yield pyrrolidine derivatives. tandfonline.com Another approach utilizes intramolecular reactions to form the pyrrolidine ring. tandfonline.com Furthermore, catalyst-based reactions, such as those using copper-aluminum mixed oxide nanocomposites, have been employed for the synthesis of 2-alkynyl pyrrolidines through a one-pot reaction of an alkyne, an amine, and a ketone. tandfonline.com
Acyclic precursors can also be effectively used to construct the pyrrolidine ring. For example, a metal-free method for the anti-Markovnikov hydroamination of unsaturated amines can be achieved through visible light irradiation in the presence of a catalyst and a hydrogen-atom donor, leading to the formation of nitrogen-containing heterocycles with complete regiocontrol.
Functionalization and Modification of Preformed Pyrrolidine Rings
An alternative to building the pyrrolidine ring from scratch is to start with a preformed pyrrolidine and introduce the desired functional groups. This approach is particularly useful when starting from readily available chiral precursors like L-proline. The functionalization of the pyrrolidine ring can involve a variety of chemical transformations to introduce the hydroxymethyl and amino groups at the desired positions.
For instance, a highly substituted proline derivative can be synthesized through a 5-endo iodocyclisation of α-alkenyl-α-aminoesters. organic-chemistry.org This method demonstrates the potential for introducing complexity to the pyrrolidine scaffold. Additionally, the development of a divergent chemical synthesis of N-protected prolines bearing a fluorocarbon moiety showcases another avenue for modifying the pyrrolidine ring. organic-chemistry.org This involves an oxirane ring opening followed by a 5-endo-trig cyclisation of N-(homoallyl)sulphonamides. organic-chemistry.org
Stereoselective Synthesis of Chiral this compound Isomers
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of specific isomers of this compound is of paramount importance. These methods include chiral resolution, asymmetric catalysis, and the use of the chiral pool.
Chiral Resolution Techniques and Their Application
Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique is a crucial tool in producing optically active compounds. wikipedia.org The most common approach involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods such as crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org
| Chiral Resolution Technique | Description | Key Considerations |
| Diastereomeric Salt Formation | Reaction of a racemic mixture with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization. wikipedia.org | Choice of resolving agent is critical for successful separation. wikipedia.org |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) that interacts differently with each enantiomer. tcichemicals.comnih.gov | A wide range of CSPs are available, allowing for the separation of various classes of compounds. nih.gov |
| Cocrystallization | Formation of cocrystals with a chiral coformer, leading to the separation of enantiomers. rsc.org | Can be used for compounds that do not readily form salts. rsc.org |
Asymmetric Catalysis in the Construction of Pyrrolidinemethanol Stereoisomers
Asymmetric catalysis has emerged as a powerful and efficient strategy for the synthesis of chiral compounds. nih.govnih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.gov In the context of pyrrolidinemethanol synthesis, asymmetric catalysis can be applied to key bond-forming reactions that establish the chiral centers within the molecule.
The field of asymmetric organocatalysis, in particular, has seen significant advancements, with proline and its derivatives being prominent catalysts. nih.gov These catalysts can activate substrates through the formation of enamines or iminium ions, directing the approach of the reactant to create a specific stereoisomer. nih.gov For instance, diarylprolinol silyl ethers have been effectively used for the asymmetric functionalization of aldehydes. nih.gov The development of novel organocatalysts with finely tuned stereo and electronic properties continues to expand the scope and efficiency of asymmetric synthesis. nih.gov
| Catalyst Type | Example | Application in Pyrrolidine Synthesis |
| Organocatalysts | Proline and its derivatives (e.g., diarylprolinol silyl ethers) nih.gov | Asymmetric aldol reactions, Michael additions, and other C-C bond-forming reactions to construct the chiral pyrrolidine core. nih.gov |
| Metal-Organic Frameworks (MOFs) | Chiral MOFs with confined cavities researchgate.net | Can act as heterogeneous asymmetric catalysts, mimicking enzymatic reactions with high enantioselectivity. researchgate.net |
| Porous Organic Frameworks (POFs) | POFs with chiral active centers researchgate.net | Provide a platform for heterogeneous asymmetric catalysis with high conversion and enantioselectivity. researchgate.net |
Utilization of Natural Chiral Pool Building Blocks (e.g., L-Proline and Derivatives)
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources. L-proline, a naturally occurring amino acid, is a prominent member of the chiral pool and serves as a versatile starting material for the synthesis of a wide variety of chiral pyrrolidine derivatives. nih.gov The inherent chirality of L-proline can be transferred to the target molecule, providing a straightforward route to enantiomerically pure products.
The synthesis of pyrrolidine-containing drugs often begins with proline, 4-hydroxyproline, or their derivatives. nih.gov For example, (S)-prolinol, which can be obtained by the reduction of L-proline, is a key starting material for many pharmaceuticals. nih.gov The pyrrolidine ring of L-proline can be chemically modified to introduce the necessary functional groups while retaining the original stereochemistry. This strategy avoids the need for chiral resolution or asymmetric catalysis in many cases, making it an attractive and economical approach for the synthesis of chiral this compound isomers.
| Chiral Pool Starting Material | Key Transformations | Target Pyrrolidine Derivative |
| L-Proline | Reduction of the carboxylic acid to an alcohol. nih.gov | (S)-Pyrrolidin-2-ylmethanol (Prolinol) nih.gov |
| trans-4-Hydroxy-L-proline | Esterification and oxidation to a ketoproline. nih.gov | Precursors for various complex pyrrolidine-containing drugs. nih.gov |
Key Reaction Pathways and Intermediate Transformations in the Synthesis of this compound
The synthesis of this compound and its analogs hinges on the strategic installation of the C4-amino group and the C2-hydroxymethyl moiety, along with N-methylation. Key transformations often start from readily available chiral precursors like L-proline or its derivatives, ensuring stereochemical control at the C2 position.
A primary strategy for introducing the C4-amino group involves the reductive amination of a 4-oxo-pyrrolidine intermediate. This method is highly effective for forming secondary and tertiary amines. For instance, the reductive amination of 4-oxoproline derivatives with glycine esters using sodium cyanoborohydride has been shown to produce 4-glycinoproline derivatives. The stereochemical outcome of this reaction is influenced by the nature of the ester groups on the proline ring, with tert-butyl esters favoring the formation of the cis-isomer nih.gov. This approach allows for the direct installation of an amino acid moiety at the C4 position, which can be further modified if necessary.
Reductive Amination of a 4-Oxo-pyrrolidine Precursor
| Reactant 1 | Reactant 2 | Reducing Agent | Product | Stereoselectivity |
|---|---|---|---|---|
| N-methyl-4-oxoprolinol | Ammonia or Amine | Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3) | This compound | Mixture of cis and trans isomers |
Alternatively, nucleophilic substitution reactions provide another robust method for introducing the amine functionality. This typically involves the displacement of a suitable leaving group at the C4 position, such as a halide or a sulfonate ester, by an amine nucleophile. For example, a precursor like (4-bromo-1-methylpyrrolidin-2-yl)methanol could react with ammonia or a protected amine equivalent to yield the desired 4-amino product. The success of this approach depends on the stereospecificity of the SN2 reaction to control the configuration at the C4 center.
The hydroxymethyl group at the C2 position is a versatile handle for further chemical modifications. It can be readily oxidized to an aldehyde or a carboxylic acid, providing a gateway to a wide array of other functionalities. For instance, the oxidation of (S)-prolinol to the corresponding aldehyde can be achieved using reagents like Dess-Martin periodinane unibo.it. This aldehyde is a key intermediate that can undergo various subsequent reactions, such as further oxidation or reductive amination to introduce different substituents.
Common Derivatization Reactions of the Hydroxymethyl Group
| Starting Material | Reagent(s) | Product Functional Group |
|---|---|---|
| (1-Methylpyrrolidin-2-yl)methanol | Dess-Martin periodinane, Swern oxidation | Aldehyde |
| (1-Methylpyrrolidin-2-yl)methanol | PCC, PDC, TEMPO | Aldehyde |
| (1-Methylpyrrolidin-2-yl)methanol | KMnO₄, Jones reagent | Carboxylic Acid |
| (1-Methylpyrrolidin-2-yl)methanol | Thionyl chloride (SOCl₂) | Chloromethyl |
Substitution of the hydroxyl group is another important transformation. Activation of the alcohol, for example, by conversion to a tosylate or a halide, facilitates nucleophilic displacement. This allows for the introduction of various other functional groups, such as azides (which can be subsequently reduced to amines), cyanides, or alkyl chains. For example, treatment of N-benzyl prolinol derivatives with deoxyfluorinating reagents like DAST can lead to fluorinated piperidine and pyrrolidine derivatives through an aziridinium intermediate nih.gov.
The pyrrolidine ring, being a saturated five-membered nitrogen heterocycle, is generally stable under many reaction conditions. However, its reactivity can be influenced by the substituents present on the ring and the nitrogen atom. The nitrogen atom itself is nucleophilic and basic, and its reactivity can be modulated by the choice of the N-substituent. Electron-withdrawing groups on the nitrogen, such as Boc or Cbz, decrease its nucleophilicity and can influence the stereochemical outcome of reactions at adjacent centers.
Under certain conditions, the pyrrolidine ring can undergo ring-opening reactions. For instance, treatment of N-substituted pyrrolidines with difluorocarbene can lead to C-N bond cleavage and the formation of N-formyl amides nih.gov. Ring-opening and subsequent recyclization strategies can also be employed to synthesize substituted pyridines from 2-iminopyridines, demonstrating the potential for skeletal remodeling of related heterocyclic systems nih.gov. The presence of functional groups on the pyrrolidine ring, such as the C4-amino group and the C2-hydroxymethyl group in the target molecule, can also influence the ring's reactivity, for example, by participating in intramolecular reactions.
Advanced Synthetic Techniques and Process Optimization for Pyrrolidinemethanol Derivatives
The synthesis of chiral pyrrolidinemethanol derivatives often requires advanced techniques to ensure high stereochemical purity and process efficiency. These include strategies to control stereocenters, as well as methods for efficient purification and adherence to green chemistry principles.
Maintaining the stereochemical integrity of chiral centers is paramount in the synthesis of enantiomerically pure compounds. For molecules like this compound, which has at least two chiral centers (C2 and C4), preventing racemization is a critical challenge.
One powerful strategy is dynamic kinetic resolution (DKR) . In DKR, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer princeton.eduwikipedia.org. For example, the dynamic resolution of N-Boc-2-lithiopyrrolidine has been achieved through enantioselective electrophilic substitution in the presence of a chiral ligand, where the enantioselectivity arises from a kinetic resolution nih.govwhiterose.ac.uk. Light-driven crystallization-induced dynamic resolution of amines has also been reported, where a photoredox catalyst mediates racemization while the desired enantiomer crystallizes out as a diastereomeric salt rsc.orgbeilstein-journals.org.
Another approach is the use of stereocontrolled synthetic routes that establish the desired stereochemistry from the outset. This can involve using chiral starting materials from the "chiral pool," such as L-proline, or employing asymmetric catalysis. For example, the synthesis of 4-substituted proline derivatives can be achieved with high stereocontrol through the 1,4-addition of organometallic reagents to 2,3-didehydroprolinate in the presence of a chiral ligand mdpi.com. Biocatalytic approaches, such as the use of transaminases, have also been employed for the asymmetric synthesis of 2-substituted pyrrolidines with high enantiomeric excess lookchem.com.
The purification of polar, polyfunctional molecules like amino alcohols can be challenging. Traditional column chromatography on silica gel may not be effective due to the high polarity of these compounds. Reversed-phase chromatography , where a non-polar stationary phase is used with a polar mobile phase, is often a more suitable technique for separating such compounds pressbooks.pub. Ion-exchange chromatography is another powerful method for purifying compounds with acidic or basic functional groups, such as amino alcohols pressbooks.pubresearchgate.net. Derivatization of the amino and alcohol groups can also facilitate separation by altering the polarity and volatility of the compound, making it amenable to techniques like gas chromatography or standard liquid chromatography nih.govresearchgate.net.
In recent years, there has been a strong emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry . This includes the use of greener solvents, reducing the number of synthetic steps, and employing catalytic methods to minimize waste. For the synthesis of pyrrolidine derivatives, several green approaches have been reported. These include one-pot, multi-component reactions conducted in environmentally benign solvents like ethanol-water mixtures, often without the need for a catalyst rsc.org. Microwave-assisted organic synthesis (MAOS) has also been shown to increase synthetic efficiency and support green chemistry principles in the synthesis of pyrrolidines nih.gov. The use of biocatalysts, such as enzymes, for the synthesis of chiral amino alcohols represents another green approach, as it allows for reactions to be carried out under mild conditions with high stereoselectivity researchgate.net. Furthermore, replacing hazardous solvents like N-methyl-2-pyrrolidone (NMP) with bio-based alternatives such as dihydrolevoglucosenone and gamma-valerolactone is an active area of research rsc.org.
Nucleophilic and Basic Properties of the Amine Functionality
The this compound molecule contains two nitrogen atoms with distinct chemical properties: a primary amine (-NH2) and a tertiary amine (-N(CH3)-). The primary amine at the C4 position is the more reactive site for many nucleophilic reactions.
In general, the nucleophilicity of amines correlates with their basicity; however, it is also highly sensitive to steric hindrance. masterorganicchemistry.com The primary amine in this compound is sterically accessible and acts as a potent nucleophile. A common reaction demonstrating this nucleophilicity is the formation of Schiff bases (or imines) through condensation with aldehydes or ketones. researchgate.net This reaction is initiated by the nucleophilic attack of the primary amino group on the carbonyl carbon of an aldehyde or ketone. researchgate.net
The basicity of the amines allows the molecule to act as a proton acceptor. The primary amine can be readily protonated to form an ammonium (B1175870) salt. This property is fundamental to its role in various chemical reactions where it can act as a base or be protected via protonation. The reactivity of the primary amine can be harnessed for the synthesis of a wide array of derivatives, including amides, sulfonamides, and other N-substituted compounds through reactions with acyl chlorides, sulfonyl chlorides, and other electrophiles. For instance, the synthesis of various biologically active compounds often involves the initial condensation of a primary amine with an aldehyde. semanticscholar.org
| Reaction Type | Reagent Example | Functional Group Involved | Product Type |
| Schiff Base Formation | Aromatic Aldehydes (e.g., Benzaldehyde) | Primary Amine (C4-NH₂) | Imine (-N=CH-Ar) |
| Acylation | Acyl Chlorides (e.g., Acetyl Chloride) | Primary Amine (C4-NH₂) | Amide (-NH-CO-R) |
| Sulfonylation | Sulfonyl Chlorides (e.g., Tosyl Chloride) | Primary Amine (C4-NH₂) | Sulfonamide (-NH-SO₂-R) |
Chemical Transformations Involving the Pyrrolidine Heterocycle
The pyrrolidine ring of this compound is a robust heterocyclic system that serves as a scaffold for diverse chemical modifications. The substituents on the ring—the amino group, the methyl group, and the hydroxymethyl group—are the primary sites for chemical transformations, while the ring itself can also participate in specific reactions.
The hydroxymethyl group at the C2 position is a primary alcohol and can undergo typical alcohol reactions. Oxidation using mild oxidizing agents like Dess-Martin periodinane can convert it to the corresponding aldehyde. nih.gov Stronger oxidizing agents could lead to a carboxylic acid. The hydroxyl group can also be a site for substitution reactions, for example, to introduce halides or other functional groups.
The pyrrolidine ring itself is generally stable, but its derivatives are key precursors in the synthesis of many pharmaceuticals. mdpi.com Functionalization of the pyrrolidine ring is a common strategy. For example, synthetic routes have been developed to introduce arylmethyl substituents at the C4 position of proline derivatives using Suzuki coupling reactions. ethz.ch A similar strategy could be envisioned for derivatives of this compound, demonstrating the potential for C-C bond formation on the heterocyclic ring.
Furthermore, the pyrrolidine fragment is a crucial component in many complex molecules, often synthesized from precursors like proline or 4-hydroxyproline. nih.gov These syntheses involve a series of transformations that may include protection of the amine and alcohol groups, followed by modification of the pyrrolidine scaffold, and subsequent deprotection. For example, the synthesis of the antiviral drug Paritaprevir involves a Williamson ether synthesis to connect a proline derivative to another heterocyclic system. nih.gov Such multi-step syntheses highlight the versatility of the pyrrolidine core in constructing complex molecular architectures. nih.govmdpi.com
| Transformation | Reagent/Catalyst Example | Position of Reaction | Resulting Structure |
| Oxidation | Dess-Martin Periodinane | C2-CH₂OH | Aldehyde at C2 |
| C-C Bond Formation | Palladium Catalyst (e.g., PEPPSI), Aryl Halide | C4 | C4-Arylmethyl derivative |
| O-Alkylation | Cesium Carbonate, Alkyl Halide | C2-OH | Ether linkage at C2 |
| N-Alkylation | Reductive Amination | N1 | Modification of N1-substituent |
Proposed Reaction Mechanisms for Derivative Formation and Functionalization
The formation of derivatives from this compound proceeds through well-established reaction mechanisms, primarily involving its nucleophilic primary amine and hydroxymethyl group.
Schiff Base Formation: The reaction of the primary amine with an aldehyde or ketone is a classic example of nucleophilic addition to a carbonyl group, followed by elimination.
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon. This forms a zwitterionic intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral amino alcohol intermediate, also known as a carbinolamine.
Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).
Elimination: The lone pair on the nitrogen helps to expel the water molecule, forming a double bond between the carbon and nitrogen.
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the final imine (Schiff base) and regenerating the acid catalyst. researchgate.net
Cycloaddition Reactions: The imine derivatives formed from the primary amine can undergo further reactions. For instance, cycloaddition reactions with compounds like thioglycolic acid or maleic anhydride (B1165640) can lead to the formation of new heterocyclic rings, such as thiazolidinones or oxazepines. semanticscholar.orgresearchgate.net In a [2+2] cycloaddition with a ketene, for example, the C=N bond of the imine would react to form a four-membered β-lactam ring.
Palladium-Catalyzed Cross-Coupling: For functionalization of the pyrrolidine ring itself, a Suzuki-Miyaura cross-coupling reaction could be employed on a suitably modified precursor. For instance, if a halide were introduced at the C4 position, the mechanism would involve:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond on the pyrrolidine ring, forming a Pd(II) complex.
Transmetalation: An organoborane reagent (formed from an aryl boronic acid and a base) transfers its organic group to the palladium complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. ethz.ch
These mechanistic pathways underscore the synthetic utility of this compound as a scaffold for creating a diverse range of more complex molecules.
Applications of 4 Amino 1 Methylpyrrolidin 2 Yl Methanol in Advanced Organic Synthesis
Utilization as Chiral Ligands in Asymmetric Catalysis
The presence of both a nitrogen atom within the pyrrolidine (B122466) ring and an amino group, along with a hydroxyl group, allows (4-Amino-1-methylpyrrolidin-2-yl)methanol and its derivatives to act as effective chiral ligands in a variety of metal-catalyzed asymmetric reactions. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
Enantioselective Carbon-Carbon Bond Forming Reactions
Derivatives of this compound have shown promise in promoting enantioselectivity in carbon-carbon bond forming reactions. For instance, the related N-methyl-L-prolinol has been utilized in organocatalysis. sigmaaldrich.com While direct data on this compound in this specific context is limited in the provided search results, the structural similarity to well-established catalysts like proline and its derivatives suggests its potential. chemrxiv.org Proline-based catalysts are known to facilitate various carbon-carbon bond formations, and the additional functional groups on this compound could offer unique reactivity and selectivity. chemrxiv.orgmdpi.com
Catalytic Enantioselective Additions to Aldehydes and Imines
The development of chiral ligands for the enantioselective addition of nucleophiles to aldehydes and imines is a cornerstone of modern asymmetric synthesis. Ligands derived from amino alcohols, such as this compound, can effectively control the facial selectivity of the electrophile, leading to high enantiomeric excesses of the desired product. The bifunctional nature of these ligands, capable of both coordinating to the metal and interacting with the substrate through hydrogen bonding, is crucial for achieving high levels of stereocontrol.
Role as Lewis Bases in Transition Metal-Catalyzed Systems
In transition metal-catalyzed reactions, the nitrogen atoms in this compound can act as Lewis bases, donating electron density to the metal center. This interaction can modulate the reactivity and selectivity of the catalyst. The specific stereochemistry of the ligand influences the spatial arrangement of the other ligands and the substrates around the metal, thereby directing the stereochemical course of the reaction.
Role as Chiral Auxiliaries in Stereoselective Organic Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is cleaved to afford the enantiomerically enriched product. The structural features of this compound make it a suitable candidate for use as a chiral auxiliary. It can be attached to a substrate, for example, through its amino or hydroxyl group, to form a new, diastereomeric intermediate. The steric bulk and conformational rigidity imposed by the pyrrolidine ring can then effectively shield one face of the reactive center, leading to a highly diastereoselective reaction. The ease of attachment and subsequent removal are key advantages of using such auxiliaries. researchgate.net
Application as Building Blocks for the Construction of Complex Organic Molecules
Beyond its use in asymmetric catalysis and as a chiral auxiliary, this compound serves as a valuable chiral building block for the synthesis of more complex molecules. sigmaaldrich.com Its pre-defined stereochemistry and multiple functional groups provide a strategic starting point for the construction of intricate molecular frameworks, particularly in the synthesis of novel heterocyclic compounds and scaffolds. mdpi.comsigmaaldrich.com
Structure Activity Relationship Sar and Rational Design Principles for 4 Amino 1 Methylpyrrolidin 2 Yl Methanol Derivatives
Conformational Analysis and the Influence of Stereochemistry on Molecular Recognition and Reactivity
The biological and chemical properties of derivatives of (4-Amino-1-methylpyrrolidin-2-yl)methanol are intrinsically linked to their three-dimensional structure. beilstein-journals.org The stereochemistry of the pyrrolidine (B122466) ring is a critical determinant of its interaction with biological targets and its chemical reactivity.
The five-membered pyrrolidine ring is not planar and typically adopts a puckered "envelope" conformation to minimize steric strain. researchgate.net In this conformation, four carbon atoms are roughly in a plane, while the fifth atom (either a carbon or the nitrogen) is out of the plane. This non-planarity leads to a phenomenon known as pseudorotation, allowing the ring to dynamically interconvert between various envelope and twisted conformations, such as the Cγ-exo and Cγ-endo envelope forms. researchgate.net The specific conformation preferred by a this compound derivative is heavily influenced by the nature and orientation of its substituents.
Stereochemistry plays a paramount role in molecular recognition. researchgate.net The carbon atoms at positions 2, 4, and potentially others in substituted derivatives are chiral centers. The spatial arrangement of the amino, hydroxymethyl, and methyl groups dictates how the molecule fits into the binding pocket of a protein or enzyme. researchgate.net Different stereoisomers of a pyrrolidine derivative can exhibit vastly different biological profiles because proteins and other biological macromolecules are themselves chiral. researchgate.net A subtle change in the orientation of a single substituent can dramatically alter binding affinity and efficacy.
Furthermore, stereochemistry governs the reactivity of the molecule. For instance, the accessibility of the lone pair of electrons on the nitrogen atom and the reactivity of the amino and hydroxyl groups are dependent on their conformational arrangement (pseudoaxial or pseudoequatorial). beilstein-journals.org Computational studies on pyrrolidine enamines have demonstrated that small energy differences exist between various conformers (e.g., s-cis and s-trans), and an appropriate conformational sampling is essential to make meaningful predictions about reactivity. researchgate.net The conformational flexibility of the pyrrolidine ring, if not constrained by specific interactions, can present challenges in structural analysis, as seen in crystallographic studies where unconstrained pyrrolidine moieties show diffuse electron density. acs.org The stereoselective synthesis of these compounds is therefore a critical area of research, ensuring that the desired spatial arrangement is achieved for optimal biological activity. nih.govnih.gov
Impact of Substituent Modifications on Chemical Behavior and Intermolecular Interactions
Modifying the substituents on the this compound scaffold is a primary strategy for fine-tuning its chemical behavior and intermolecular interactions. Alterations to the core structure can significantly affect properties such as polarity, solubility, and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding. beilstein-journals.org
The introduction of different functional groups can lead to varied biological activities. For example, studies on other pyrrolidine-based compounds have shown that specific substitutions, such as the addition of a 4-trifluorophenyl group, can enhance inhibitory activity against enzymes like dipeptidyl peptidase-IV (DPP-IV). frontiersin.org Similarly, incorporating 2,4-dimethoxyphenyl or 4-methoxyphenyl (B3050149) substituents has yielded potent acetylcholinesterase inhibitors. frontiersin.org These examples underscore the principle that even minor changes to the periphery of the pyrrolidine ring can have a profound impact on its biological function.
Computational studies have provided a deeper understanding of these substituent effects. Research on the reaction of pyrrolidine with substituted thiophenes has established linear correlations between the electronic nature of the substituent and the reaction's energy barrier. nih.govresearchgate.net This indicates that the electron-donating or electron-withdrawing properties of a substituent directly influence the nucleophilicity and reactivity of the pyrrolidine derivative.
The types of intermolecular interactions are also heavily dependent on the substituents. The amino and hydroxymethyl groups of the parent compound are key sites for hydrogen bonding. Modifications at these sites or on the ring itself can introduce new interaction points or alter existing ones. For instance, fluorination of the pyrrolidine ring is known to significantly affect polarity, viscosity, and both intramolecular and intermolecular interactions, often through stereoelectronic effects like the gauche effect. beilstein-journals.org These interactions are fundamental to the binding affinity of the molecule with its target, with studies on pyrrolidine-based neuraminidase inhibitors confirming that hydrogen bonds and electrostatic factors are major contributors to their inhibitory activity. nih.gov
Table 1: Influence of Substituent Modifications on Pyrrolidine Derivatives' Activity
| Original Scaffold/Compound | Substituent Modification | Observed Effect | Primary Interaction Type | Source |
|---|---|---|---|---|
| Pyrrolidine Sulfonamide Derivative | 4-trifluorophenyl substitution on 1,2,4-oxadiazole (B8745197) group | Best inhibition against DPP-IV enzyme | Not specified | frontiersin.org |
| Pyrrolidine-based Benzenesulfonamide | 2,4-dimethoxyphenyl and 4-methoxyphenyl substituents | Promising AChE inhibitor candidates | Not specified | frontiersin.org |
| Pyrrolidine Derivatives | General Substitutions | Hydrogen bonds and electrostatic factors highly contribute to inhibitory activity | Hydrogen Bonding, Electrostatic | nih.gov |
Theoretical Frameworks for Designing Novel Pyrrolidine Compounds
The design of novel pyrrolidine compounds, including derivatives of this compound, is guided by several theoretical frameworks that leverage computational chemistry and molecular modeling. These principles aim to rationally create molecules with desired properties, moving beyond traditional trial-and-error synthesis.
A key concept is the use of the pyrrolidine ring as a three-dimensional (3D) scaffold. researchgate.net Its sp³-hybridized carbons provide a non-planar structure that allows for the exploration of 3D chemical space, a significant advantage over flat, aromatic systems in achieving specific and high-affinity binding to biological targets. researchgate.netnih.gov Fragment-based drug discovery (FBDD) often utilizes pyrrolidine-based fragments because they offer good coverage of functional vector space and can be elaborated into more complex lead compounds. nih.gov Design strategies focus on creating libraries of these fragments that effectively sample diverse molecular shapes and three-dimensional space. nih.gov
Computational methods are central to modern design frameworks. One such approach involves a modular synthetic platform where 3D vector analysis is used to guide the selection of building blocks. acs.org By calculating the geometric relationship (e.g., dihedral angles and spacing) between functional groups on theoretical pyrrolidine scaffolds, chemists can select specific building blocks that provide a range of distinct 3D vectors, thus maximizing the structural diversity of the resulting compound library. acs.org
Furthermore, theoretical models are employed to predict the reactivity and interaction potential of newly designed compounds. Density Functional Theory (DFT) calculations, for instance, can be used to investigate reaction mechanisms and predict how different substituents will affect the reactivity of the pyrrolidine ring. nih.govresearchgate.net This allows for the in silico screening of potential derivatives before committing to their synthesis. These theoretical approaches provide a robust method to predict chemical parameters and guide the synthesis of derivatives with tailored properties. nih.govresearchgate.net The synthesis itself is often planned from readily available chiral precursors like proline or 4-hydroxyproline, providing a reliable framework for creating new, optically pure pyrrolidine derivatives. mdpi.com
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used extensively in the rational design of pyrrolidine derivatives. tandfonline.com QSAR establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com This allows for the prediction of the activity of novel, unsynthesized molecules, thereby saving significant time and resources in the drug discovery process. tandfonline.comnih.gov
Several 3D-QSAR methodologies are commonly applied to pyrrolidine derivatives, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). tandfonline.com
CoMFA calculates the correlation between biological activity and the steric and electrostatic fields of the molecules. tandfonline.com
CoMSIA expands on this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com
These models generate 3D contour maps that visualize the regions around the molecule where specific properties are predicted to either increase or decrease biological activity. For example, a QSAR study on pyrrolidine derivatives as dipeptidyl peptidase IV (DPP IV) inhibitors revealed that steric and hydrophobic interactions play a crucial role in their activity. researchgate.net The resulting contour plots guide chemists on where to add bulky or hydrophobic groups to enhance the compound's potency. researchgate.net
The predictive power of QSAR models is assessed using statistical metrics such as the cross-validated correlation coefficient (Q²), the non-cross-validated correlation coefficient (R²), and the predictive R² (R²pred) for an external test set of compounds. nih.gov Robust models with high predictive values have been successfully developed for various series of pyrrolidine derivatives.
Table 2: Statistical Results of QSAR Models for Pyrrolidine Derivatives
| Model Type | Target | Q² | R² | R²pred | Key Findings from Contour Maps | Source |
|---|---|---|---|---|---|---|
| CoMFA | Mcl-1 Inhibitors | 0.689 | 0.999 | 0.986 | Guided design of new candidates. | nih.gov |
| CoMSIA | Mcl-1 Inhibitors | 0.614 | 0.923 | 0.815 | Guided design of new candidates. | nih.gov |
| HQSAR | Mcl-1 Inhibitors | 0.603 | 0.662 | 0.743 | Guided design of new candidates. | nih.gov |
| kNN-MFA | DPP IV Inhibitors | 0.6133 | - | 0.7725 | Steric and hydrophobic interactions are important. | researchgate.net |
By integrating insights from these QSAR models, researchers can identify the key structural requirements for activity and rationally design novel this compound derivatives with enhanced biological profiles. tandfonline.comnih.gov
Computational and Theoretical Studies of 4 Amino 1 Methylpyrrolidin 2 Yl Methanol
Molecular Modeling and Docking Simulations to Elucidate Binding Modes and Interactions
Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as (4-Amino-1-methylpyrrolidin-2-yl)methanol, might interact with a biological target, typically a protein or enzyme. These computational methods are fundamental in drug discovery and design, allowing for the virtual screening of compounds and the detailed analysis of binding modes.
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein. The stability of these poses is then evaluated using a scoring function, which estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
The following interactive table illustrates hypothetical results from a docking simulation of this compound with a generic protein kinase, showcasing the type of data that would be generated.
| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bond Interactions (Ligand Atom - Residue Atom) |
| 1 | -8.5 | ASP-145, LYS-72, LEU-25 | Amino N - ASP-145 OD2; Hydroxyl O - LYS-72 NZ |
| 2 | -8.2 | ASP-145, TYR-70, LEU-25 | Amino N - ASP-145 OD1; Hydroxyl O - TYR-70 OH |
| 3 | -7.9 | GLU-101, PHE-144 | Pyrrolidine (B122466) N - GLU-101 OE1 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
These simulations provide valuable hypotheses about the molecular basis of a compound's activity, guiding further experimental validation and the design of new, more potent molecules.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Structural Elucidation and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure, geometry, and energetic properties of molecules. mdpi.com DFT methods are widely used due to their favorable balance between computational cost and accuracy. mdpi.com For this compound, DFT calculations can be used to determine its most stable three-dimensional conformation, the distribution of electron density, and the energies of its molecular orbitals.
Structural elucidation through DFT involves optimizing the molecular geometry to find the lowest energy arrangement of the atoms. This provides precise information about bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, which has a pyrrolidine ring that can adopt different puckered conformations (envelope and twisted forms), DFT can be used to calculate the relative energies of these conformers and determine the most stable structure in the gas phase or in solution. nih.gov
Furthermore, DFT calculations can provide insights into the energetics of the molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.
The table below presents hypothetical DFT-calculated properties for the two common conformations of the pyrrolidine ring in this compound.
| Conformation | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Envelope | 0.00 | -5.8 | 1.2 | 7.0 |
| Twisted | 1.5 | -5.7 | 1.3 | 7.0 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Prediction of Chemical Reactivity and Spectroscopic Properties through Computational Methods
Computational methods, especially DFT, are also powerful tools for predicting the chemical reactivity and spectroscopic properties of molecules. mdpi.com For this compound, these predictions can guide its synthesis and characterization.
Chemical reactivity can be explored by analyzing various descriptors derived from the electronic structure. The molecular electrostatic potential (MEP) map, for example, illustrates the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. For this compound, the amino and hydroxyl groups would be expected to be electron-rich, while the hydrogen atoms attached to them would be electron-poor.
Computational methods can also simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. The calculation of vibrational frequencies can aid in the interpretation of experimental IR spectra, allowing for the assignment of specific peaks to the vibrational modes of the molecule. Similarly, the calculation of NMR chemical shifts can help in the structural elucidation of the compound by correlating the computed values with the experimental data.
The following table provides an example of computationally predicted spectroscopic data for this compound.
| Spectroscopic Property | Predicted Value |
| Key IR Frequencies (cm⁻¹) | 3400-3500 (O-H stretch), 3300-3400 (N-H stretch), 2850-2960 (C-H stretch) |
| ¹³C NMR Chemical Shifts (ppm) | 60-70 (CH₂-OH), 50-60 (C-N), 20-40 (other ring carbons) |
| ¹H NMR Chemical Shifts (ppm) | 3.5-4.0 (CH₂-OH), 2.5-3.5 (ring protons adjacent to N and OH), 2.3 (N-CH₃) |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
The synergy between computational predictions and experimental results is a cornerstone of modern chemical research, enabling a deeper and more comprehensive understanding of molecular systems.
Future Directions and Emerging Research Avenues for 4 Amino 1 Methylpyrrolidin 2 Yl Methanol
Development of Novel and More Efficient Synthetic Routes
Current synthetic strategies for pyrrolidine (B122466) derivatives often involve multi-step processes that can be lengthy and inefficient. Future research will likely focus on creating more streamlined and cost-effective synthetic pathways to (4-Amino-1-methylpyrrolidin-2-yl)methanol and its analogs.
One emerging area is the use of readily available precursors to shorten the synthesis sequence. For instance, a concise method has been developed to synthesize related compounds like methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine (B30402) from the key intermediate N-methylpyrrolinium cation, which is derivable from commercially available 4,4-diethoxybutylamine. researchgate.netresearchgate.net This approach, achieving the final products in four to six steps, presents a template for developing more direct routes to aminopyrrolidinol structures. researchgate.net
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Key Intermediate/Starting Material | Potential Advantages |
| Cation-based Synthesis | N-methylpyrrolinium cation | Concise, fewer steps, good overall yield. researchgate.netresearchgate.net |
| Multi-stage Optimization | Itaconic acid / Benzylamines | Potential for structural diversity, amenable to optimization. uran.ua |
| Efficient Esterification | Amino acids with TMSCl/Methanol | Mild conditions, high yields, broad substrate scope. mdpi.com |
Exploration of New Catalytic Applications and Ligand Designs
The pyrrolidine scaffold is a cornerstone in organocatalysis and ligand design for asymmetric synthesis. nih.gov The bifunctional nature of this compound—containing both a Lewis basic amine and a hydroxyl group—makes it an attractive candidate for development as a novel ligand or organocatalyst.
Future research will likely explore its application in a range of catalytic transformations. Its structural relative, N-Methyl-L-prolinol, serves as a precursor for phosphine (B1218219) ligands used in asymmetric Grignard cross-coupling reactions. chembk.com This suggests that this compound could be similarly modified to create bidentate or tridentate ligands for transition-metal-catalyzed reactions, such as hydrogenations, cross-couplings, and C-H functionalizations. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in the product.
Furthermore, the compound itself could function as an organocatalyst. Prolinamide-based catalysts, for example, have been successfully used in enantioselective Biginelli reactions. nih.gov The amine group in this compound could participate in enamine or iminium ion catalysis, while the hydroxyl group could provide hydrogen bonding to orient substrates and enhance stereocontrol.
Advanced SAR and Computational Design Approaches for Enhanced Selectivity and Specificity
Structure-Activity Relationship (SAR) studies are crucial for optimizing the performance of functional molecules. For this compound, future research will focus on systematically modifying its structure to fine-tune its catalytic activity or biological properties. uran.ua
Computational modeling will play a pivotal role in this process. By using density functional theory (DFT) and other computational methods, researchers can predict how changes to the molecule's structure will affect its properties. This in silico approach can screen a large number of potential derivatives, saving significant time and resources compared to traditional trial-and-error synthesis and testing.
Key areas for SAR exploration could include:
Substitution at the 4-position: Replacing the amino group with other functionalities (e.g., amides, sulfonamides, or different substituted amines) to modulate hydrogen bonding capabilities and steric hindrance. nih.gov
Modification of the N-methyl group: Investigating the effect of larger or more complex N-alkyl or N-aryl groups on catalytic efficiency.
Derivatization of the hydroxymethyl group: Converting the alcohol to an ether or ester to alter solubility and steric properties.
These studies, guided by computational design, will lead to the development of second-generation ligands and catalysts with superior selectivity and specificity for targeted applications.
Table 2: Potential Structural Modifications for SAR Studies
| Position of Modification | Example Substituent | Predicted Impact |
| 4-Amino Group | Amide, Sulfonamide | Altered H-bonding, electronic properties. nih.gov |
| 1-Nitrogen | N-Ethyl, N-Benzyl | Modified steric bulk and basicity. uran.ua |
| 2-Hydroxymethyl Group | Methoxy, Acetoxy | Changed solubility and coordinating ability. |
Integration with Sustainable Chemistry and Flow Chemistry Methodologies
The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes. rsc.org Future research on this compound will undoubtedly incorporate these principles, from the choice of starting materials to the synthetic methodology. This includes using renewable feedstocks, minimizing solvent use, and designing reactions with high atom economy. rsc.org
Flow chemistry, or continuous-flow synthesis, offers a powerful platform to achieve these goals. nih.govmdpi.com Performing reactions in microreactors provides significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and easier scalability. nih.gov The synthesis of various heterocyclic compounds, including pyrrolidine analogues and intermediates for pharmaceuticals, has been successfully demonstrated using flow technology, often with improved yields and reduced reaction times. researchgate.netresearchgate.net
Future work will aim to develop a continuous-flow synthesis of this compound. This could involve packing a reactor with a solid-supported catalyst or reagent, allowing for a streamlined process where the starting materials are continuously passed through the reactor to generate the product. This approach not only improves efficiency and safety but also facilitates real-time monitoring and optimization of reaction conditions. vapourtec.com The integration of photochemical methods within a flow system is another promising avenue, as demonstrated in the synthesis of complex pyrrolidine analogues. researchgate.net
Q & A
Q. Key considerations :
- Control reaction pH to avoid side reactions (e.g., over-alkylation).
- Monitor reaction progress via TLC or HPLC (see for method optimization) .
Basic: How can the purity and structure of this compound be validated?
Answer:
Use a combination of analytical techniques:
- HPLC : Optimize mobile phase (e.g., methanol:water gradients) to resolve polar impurities .
- FTIR : Confirm functional groups (e.g., -NH2 at ~3300 cm⁻¹, -OH at ~3400 cm⁻¹) .
- NMR : Assign peaks for stereochemical confirmation (e.g., ¹H NMR: δ 3.5–4.0 ppm for hydroxymethyl protons) .
Data validation : Cross-reference with PubChem spectral libraries or synthesized standards .
Advanced: How can conflicting solubility data for this compound in polar solvents be resolved?
Answer:
Contradictions may arise from:
Q. Methodological approach :
- Use a shake-flask method with HPLC quantification.
- Report solvent purity and temperature explicitly to ensure reproducibility .
Advanced: What strategies optimize the yield of this compound in large-scale synthesis?
Answer:
- Catalyst selection : Use Pd/C or Raney Ni for selective hydrogenation to minimize byproducts .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography .
- Process control : Implement in-line FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .
Data-driven adjustment : Compare yields across 3–5 pilot batches to identify variability sources (e.g., moisture sensitivity) .
Advanced: How can biological activity studies for this compound address contradictory in vitro vs. in vivo results?
Answer:
Discrepancies may stem from:
Q. Experimental design :
- Include positive controls (e.g., known antimicrobials for activity assays) .
- Validate target engagement via SPR or fluorescence polarization assays .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (amine groups can be irritants) .
- Ventilation : Use fume hoods due to potential volatility .
- Spill management : Neutralize with dilute acetic acid and absorb with inert material .
Advanced: How to resolve stereochemical ambiguities in derivatives of this compound?
Answer:
- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers .
- X-ray crystallography : Determine absolute configuration of single crystals .
- Computational modeling : Compare experimental and calculated CD spectra for optical activity validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
